Tivantinib, initially developed under the name ARQ 197, is a small-molecule kinase inhibitor with potential applications in cancer research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While originally investigated as a highly selective inhibitor of the c-MET receptor tyrosine kinase, recent research has challenged this selectivity, highlighting its interaction with other targets like tubulin and glycogen synthase kinase 3 (GSK3). [, , , , , , , ]
Tivantinib was originally developed by ArQule, Inc., and has been classified as an antineoplastic agent. It falls under the category of receptor tyrosine kinase inhibitors, specifically targeting c-MET, which is implicated in tumorigenesis, metastasis, and resistance to therapies in various cancers .
The synthesis of tivantinib involves several key steps that utilize standard organic chemistry techniques. Although specific proprietary methods are not publicly disclosed in detail, the general approach typically includes:
The compound's solubility in dimethyl sulfoxide exceeds 10 mM, facilitating its use in biological assays .
The molecular formula of tivantinib is CHNO, with a molecular weight of approximately 334.42 g/mol. Its structure features a tricyclic aromatic system that is critical for its interaction with the c-MET receptor. The compound's three-dimensional conformation allows it to fit into the ATP-binding pocket of the MET kinase when in its inactive state .
Tivantinib's mechanism primarily involves inhibition of c-MET autophosphorylation, a critical step for its activation. The compound binds to the inactive form of c-MET, preventing phosphorylation by ATP. This inhibition leads to downstream effects on cell proliferation and survival pathways.
In vitro studies have demonstrated that tivantinib can induce apoptosis in various cancer cell lines through mechanisms independent of direct c-MET inhibition, suggesting additional pathways may be involved .
Tivantinib exerts its therapeutic effects primarily through:
Tivantinib has been investigated for various applications beyond its initial development for non-small cell lung cancer:
Tivantinib was initially characterized as a selective inhibitor of the c-MET receptor tyrosine kinase, which plays critical roles in oncogenesis by regulating proliferation, survival, motility, and invasion. This receptor is abnormally activated in numerous malignancies through mechanisms including gene amplification, mutation, and protein overexpression [3] [5]. The hepatocyte growth factor (HGF)-mediated activation of c-MET triggers dimerization and autophosphorylation, initiating downstream oncogenic signaling cascades such as RAS-MAPK, PI3K-AKT, STAT3, β-catenin, and Notch pathways [3] [8].
Unlike conventional kinase inhibitors, tivantinib exhibits a unique binding mechanism by interacting with the dephosphorylated MET kinase in a non-ATP competitive manner. This distinctive binding occurs at the Tyr1234 catalytic residue site within the kinase domain, disrupting ionic interactions without competing for the ATP-binding pocket [3] [5] [8]. This property allows tivantinib to maintain inhibitory activity even in cellular environments with high ATP concentrations, potentially overcoming a common resistance mechanism observed with ATP-competitive inhibitors.
Tivantinib exerts its inhibitory effect by stabilizing the inactive conformation of c-MET, preventing the transition to the active phosphorylated state essential for downstream signaling [3] [8]. This stabilization occurs through specific interactions with the kinase domain that lock c-MET in an autoinhibitory state, effectively blocking both constitutive and ligand-mediated receptor activation [3]. This mechanism fundamentally differs from other c-MET inhibitors like SU11274 or PHA665752 that function through ATP-competitive inhibition [4].
The primary consequence of c-MET inhibition by tivantinib is the coordinated disruption of multiple downstream signaling pathways critical for tumor progression:
Table 1: Key Signaling Pathways Affected by Tivantinib-Mediated c-MET Inhibition
Pathway | Biological Consequence | Experimental Evidence |
---|---|---|
PI3K-AKT | Reduced cell survival and metabolic reprogramming | Inhibition demonstrated in NB cells [5] |
RAS-ERK | Impaired proliferation and cell cycle progression | Pathway suppression in carcinoma models [3] |
STAT3 | Diminished invasion and cancer stemness | Reduced phosphorylation in responsive models [5] |
β-catenin | Altered cell adhesion and transcriptional regulation | Pathway modulation in preclinical studies [3] |
Preclinical studies demonstrated that tivantinib treatment significantly reduces phosphorylation of these critical effectors in responsive cancer models, including hepatocellular carcinoma (HCC) and neuroblastoma (NB) [3] [5]. The simultaneous targeting of these parallel signaling cascades contributes to its broad-spectrum antineoplastic effects observed across various carcinoma types [3].
Beyond its canonical action on c-MET, tivantinib exhibits several off-target effects that significantly contribute to its overall pharmacological profile. These effects occur independently of MET expression status and may explain its activity in MET-low malignancies.
Compelling evidence indicates that tivantinib directly disrupts microtubule dynamics by binding tubulin, thereby inhibiting microtubule polymerization. This mechanism was identified when tivantinib demonstrated cytotoxic activity in MET-knockout cell lines and cells lacking MET expression entirely [1] [4]. At concentrations exceeding those required for MET inhibition (>10 μM), tivantinib binds to tubulin and perturbs normal microtubule assembly during mitosis, leading to mitotic catastrophe and subsequent apoptosis [1] [4] [8]. This antimitotic activity closely resembles mechanisms of classical microtubule-targeting agents such as vinca alkaloids, representing a MET-independent cytotoxic pathway.
Table 2: Cytoskeletal Targets of Tivantinib
Target | Binding Affinity | Cellular Consequence | Evidence Source |
---|---|---|---|
Tubulin | Moderate (IC₅₀ >10 μM) | Mitotic spindle disruption | In vitro polymerization assays [1] [4] |
Actin | Lower affinity | Altered cell motility | Melanoma cell studies [4] |
Vinculin | Potential target | Reduced focal adhesion stability | Cytoskeletal protein analysis [4] |
Emerging evidence suggests that tivantinib may indirectly modulate GSK3β activity through its effects on upstream regulators, particularly the PI3K-AKT pathway. By inhibiting c-MET and consequently reducing AKT activation, tivantinib may prevent the inhibitory phosphorylation of GSK3β at Ser9, thereby maintaining its kinase activity [3]. Since GSK3β regulates multiple cellular processes including glycogen metabolism, apoptosis, and Wnt signaling, this modulation could contribute to tivantinib's impact on cancer cell survival and differentiation, though direct evidence remains limited.
Although not yet extensively documented in oncology contexts, preliminary research suggests tivantinib may influence the NLRP3 inflammasome complex, potentially expanding its therapeutic applications to inflammatory diseases. The exact mechanism remains under investigation but may involve indirect modulation through kinase inhibition pathways or direct interaction with inflammasome components. This effect represents a promising area for future research into drug repurposing beyond oncology.
Tivantinib exerts potent anti-tumor effects through coordinated induction of cell cycle arrest and programmed cell death, with mechanisms operating both dependently and independently of c-MET inhibition.
Tivantinib consistently triggers G2/M phase arrest across diverse cancer types, including neuroblastoma, melanoma, and hepatocellular carcinoma. This arrest primarily results from two distinct mechanisms:
In neuroblastoma cells, tivantinib treatment significantly increased the population of cells in G2/M phase by >40% compared to controls, accompanied by reduced expression of cyclins and cyclin-dependent kinases essential for G2/M transition [5]. The microtubule stabilization effect directly interferes with mitotic spindle formation, preventing proper chromosome segregation and halting cells at the metaphase-anaphase transition [1] [4].
Tivantinib promotes apoptosis through the intrinsic mitochondrial pathway, characterized by caspase-9 and caspase-3 activation. This process involves:
In neuroblastoma models, tivantinib treatment significantly increased cleaved caspase-3 levels by 3-5 fold compared to untreated cells [5]. Similar findings were observed in HCC models where tivantinib induced apoptosis independently of MET status [1] [3]. The compound additionally modulates pro-apoptotic factors like Bax and anti-apoptotic proteins such as survivin, further promoting programmed cell death. This apoptotic effect occurs in both MET-addicted and MET-independent cancer cells, underscoring the multifactorial nature of tivantinib's cytotoxicity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7